Ocobullenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
149990-50-1 |
|---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(1R,8R,9R,10R)-9-(7-methoxy-1,3-benzodioxol-5-yl)-10-methyl-8-prop-2-enyl-2,4-dioxatricyclo[6.2.1.01,5]undec-5-en-7-one |
InChI |
InChI=1S/C21H22O6/c1-4-5-20-9-21(17(8-16(20)22)25-11-27-21)12(2)18(20)13-6-14(23-3)19-15(7-13)24-10-26-19/h4,6-8,12,18H,1,5,9-11H2,2-3H3/t12-,18-,20+,21-/m1/s1 |
InChI Key |
VMBFNOIPGQFDTB-XFHMVGKKSA-N |
SMILES |
CC1C(C2(CC13C(=CC2=O)OCO3)CC=C)C4=CC5=C(C(=C4)OC)OCO5 |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@]2(C[C@]13C(=CC2=O)OCO3)CC=C)C4=CC5=C(C(=C4)OC)OCO5 |
Canonical SMILES |
CC1C(C2(CC13C(=CC2=O)OCO3)CC=C)C4=CC5=C(C(=C4)OC)OCO5 |
Synonyms |
delta8'-5-methoxy-3,4-methylenedioxy-3',4'-methylenedioxy-1',2',3',6'-tetrahydro-6'-oxo-7,1',8,3'-neolignan iso-ocobullenone isoocobullenone ocobullenone sibyllenone |
Origin of Product |
United States |
Natural Occurrence and Biodiversity Sourcing of Ocobullenone
Botanical Origin and Species-Specific Distribution
The primary source and initial isolation of ocobullenone have been extensively documented in Ocotea bullata. However, its presence has also been noted in other related Ocotea species, highlighting a broader distribution within the genus.
Ocotea bullata as a Primary Source
Ocotea bullata, commonly known as Black Stinkwood, is a significant source of this compound. The compound was first isolated from the chloroform (B151607) extract of the bark of Ocotea bullata mdpi.comcapes.gov.brids.ac.uk. Further research confirmed its presence in the stem bark of mature Ocotea bullata researchgate.netnih.gov. The bark of O. bullata has been traditionally used for medicinal purposes, and this compound, along with related compounds like iso-ocobullenone and sibyllenone, contributes to the plant's reported activities researchgate.netsci-hub.se. Due to over-exploitation for its valuable timber and medicinal bark, O. bullata is now a protected species in South Africa sanbi.orgwikipedia.org.
Geographical and Ecological Factors Influencing Natural Abundance
Ocotea bullata is indigenous to the high forests of South Africa, found from Table Mountain to the afro-montane forests of Limpopo, with a significant presence in the Knysna forests sanbi.orgwikipedia.org. It thrives in deep soils in kloofs and areas with high rainfall sanbi.org. The abundance of this compound in O. bullata is likely influenced by factors such as the specific forest ecosystem, soil conditions, and the age of the plant material, with mature stem bark being a primary source researchgate.netsanbi.org. The species' distribution is primarily in South Africa, with some related species like O. kenyensis found in regions including Kenya, Tanzania, Mozambique, and parts of South Africa zimbabweflora.co.zw. Ocotea cymosa is found in Madagascar jst.go.jpacs.org. Ecological factors such as habitat degradation and over-exploitation have led to some Ocotea species, like O. bullata, being protected sanbi.orgwikipedia.org.
Cultivation and Sustainable Harvesting Practices for Natural Product Research
Given the protected status of Ocotea bullata and the potential scarcity of other Ocotea species, sustainable sourcing is paramount. While O. bullata is difficult to propagate from cuttings, trials have shown 'Rockwool' to be a viable medium for rooting, potentially enabling large-scale propagation tandfonline.comtandfonline.com. Seeds require immediate sowing after collection wikipedia.orgtheferns.info. Research has also explored the use of leaves as a potential source, which could reduce pressure on the bark ukzn.ac.zaukzn.ac.za. The utilization of leaves from Ocotea kenyensis for isolation of iso-ocobullenone establishes a chemical link with the bark, suggesting leaves might serve as a more sustainable source ukzn.ac.zaukzn.ac.zagrafiati.comgrafiati.com. The use of Cryptocarya species as substitutes for O. bullata in traditional medicine has also been noted, with Cryptocarya liebertiana found to contain this compound and its precursor in detectable concentrations, though absent in other South African Cryptocarya species researchgate.netukzn.ac.za.
Isolation, Purification, and Advanced Analytical Characterization
Extraction Methodologies from Plant Matrix
Ocobullenone has been primarily isolated from the bark of Ocotea bullata and Ocotea kenyensis ukzn.ac.zanih.govmdpi.comresearchgate.net. The initial step involves preparing the plant material, typically by air-drying and then milling or crushing it to increase surface area for efficient solvent penetration ukzn.ac.za.
Common extraction strategies involve the use of organic solvents. Successive extractions with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate, and methanol, have been employed, with the plant material macerated in each solvent for an extended period, often two weeks at room temperature ukzn.ac.za. Chloroform extracts have been specifically noted for yielding this compound mdpi.com. Ethanol extracts have also been utilized in the investigation of Ocotea species for neolignans, including this compound researchgate.netnih.gov. More advanced techniques like ultrasound-assisted extraction have also been explored for optimizing the extraction process from Ocotea species researchgate.net.
Chromatographic Separation Techniques for Compound Isolation
Following extraction, the crude plant extracts contain a complex mixture of compounds. Chromatographic techniques are indispensable for separating and isolating this compound from this mixture.
Column Chromatography: This is a fundamental technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. Repeated column chromatography has been a standard method for purifying this compound ukzn.ac.zaukzn.ac.za.
Preparative Layer Radial Chromatography: This technique offers a more refined separation and has been used in conjunction with column chromatography for the isolation of this compound ukzn.ac.za.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for achieving high-resolution separations and is frequently used for both analytical and preparative isolation of natural products, including this compound journals.co.zauni-hannover.de.
Medium-Pressure Liquid Chromatography (MPLC): MPLC offers an intermediate level of separation power between traditional column chromatography and HPLC, also contributing to the purification process journals.co.za.
Bioassay-Guided Fractionation: This strategy involves monitoring biological activity during the separation process. Fractions exhibiting the desired activity are further purified, a method commonly applied in the search for bioactive compounds like those found in Ocotea species journals.co.zaup.ac.za.
After initial chromatographic steps, this compound may be further purified through crystallization, which also facilitates subsequent analyses like X-ray crystallography nih.govresearchgate.net.
Spectroscopic Elucidation of this compound Structure
Once isolated and purified, this compound's structure is elucidated using a combination of advanced spectroscopic methods.
NMR spectroscopy is a cornerstone of organic structure elucidation, providing detailed information about the connectivity and environment of atoms within a molecule.
1D NMR (¹H and ¹³C NMR): Proton (¹H) and carbon (¹³C) NMR spectra provide fundamental data, including the number and type of protons and carbons, their chemical environments (chemical shifts), and their interactions (coupling constants). These spectra are crucial for initial structural assignments and comparisons with known compounds ukzn.ac.zaukzn.ac.za.
2D NMR (COSY, HSQC, HMBC): Advanced 2D NMR techniques are essential for establishing the complete molecular framework. Correlation Spectroscopy (COSY) reveals proton-proton couplings, indicating adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) maps correlations between protons and carbons separated by two or three bonds, crucial for connecting different molecular fragments mdpi.comnih.govresearchgate.netnd.edu.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons within a molecule. This is particularly valuable for determining stereochemistry and conformational preferences, and has been used to corroborate the stereostructure of this compound and its isomers nih.gov.
NMR, often in conjunction with Mass Spectrometry, is vital for confirming molecular formulas and elucidating complex structures journals.co.zaresearchgate.netcurrenta.demdpi.com.
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation data that aids in structural identification.
Mass Spectrometry (MS): GC-MS analysis of iso-ocobullenone (a stereoisomer of this compound) indicated a molecular ion ([M]+) at m/z 370, and high-resolution Electron Ionization Mass Spectrometry (EIMS) confirmed the molecular formula as C₂₁H₂₂O₆ ukzn.ac.za.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides highly accurate mass measurements, enabling the determination of precise elemental compositions for molecular ions and fragment ions currenta.denih.gov. This is critical for distinguishing between compounds with similar nominal masses.
Tandem Mass Spectrometry (MS/MS): MS/MS involves fragmenting selected ions from a first mass analysis and analyzing the resulting product ions. This provides detailed structural information by revealing the fragmentation pathways of the molecule, which can be used to reconstruct its structure or identify specific substructures uni-hannover.decurrenta.demdpi.comnih.gov.
Mass spectrometry, especially when coupled with High-Resolution capabilities and MS/MS, is indispensable for obtaining molecular weight and fragmentation data to support structural elucidation, often used in tandem with NMR journals.co.zaresearchgate.netnd.educurrenta.demdpi.comresearchgate.net.
Infrared spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
Functional Group Identification: IR spectroscopy provides characteristic absorption bands for various functional groups. For molecules like this compound, which are likely to contain carbonyl (C=O), hydroxyl (O-H), ether (C-O), and various C-H bonds (alkane, alkene), IR spectroscopy can confirm their presence core.ac.ukspectroscopyonline.comvscht.czyoutube.comlibretexts.org. For instance, carbonyl groups typically absorb strongly in the 1650-1800 cm⁻¹ region, while O-H stretches appear as broad bands between 3200-3600 cm⁻¹ core.ac.ukspectroscopyonline.comlibretexts.org.
IR spectra serve as a valuable fingerprint for identifying functional groups and can assist in confirming structural assignments made by other spectroscopic methods nd.educore.ac.ukvscht.czyoutube.comlibretexts.org.
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration (stereochemistry) of chiral molecules.
Absolute Configuration Determination: ECD measures the differential absorption of left and right circularly polarized light by chiral chromophores within a molecule. By analyzing the sign and magnitude of Cotton effects (peaks and troughs in the ECD spectrum) and comparing them with theoretical calculations (e.g., using Time-Dependent Density Functional Theory - TD-DFT) or known standards, the absolute stereochemistry can be assigned mdpi.comresearchgate.netull.esresearchgate.netrsc.orgrsc.orgmdpi.com.
Exciton Chirality Method: This is a specific application of ECD that is particularly useful for molecules with two interacting chromophores, allowing for straightforward determination of absolute configuration ull.es.
Spectral Comparison: ECD spectra of this compound can be compared to those of related compounds whose absolute configurations have been established, aiding in the assignment of its own stereochemistry mdpi.com.
ECD spectroscopy, often complemented by computational methods, is crucial for definitively establishing the three-dimensional structure of chiral natural products like this compound mdpi.comresearchgate.netull.esrsc.orgmdpi.com.
X-ray Crystallography for Definitive Stereostructure Determination
X-ray crystallography stands as a cornerstone technique in modern organic chemistry for unequivocally determining the three-dimensional structure of crystalline compounds. This method involves diffracting X-rays off the electron clouds of atoms within a crystal lattice, generating a diffraction pattern that, through complex mathematical analysis, reveals the precise arrangement of atoms in space. For molecules like this compound, X-ray crystallography provides definitive evidence of its stereochemistry, including the configuration at chiral centers and the relative orientation of substituents.
The application of X-ray crystallography to this compound has been instrumental in establishing its spatial arrangement. This technique allows for the direct visualization of the molecule's conformation and the absolute configuration of its stereocenters, thereby resolving any ambiguities that might arise from spectroscopic data alone. Furthermore, X-ray diffraction data can be corroborated with other spectroscopic methods, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about through-space proximity of protons, further solidifying the stereochemical assignments. Studies have successfully utilized X-ray crystallography to confirm the structures of this compound and its diastereomers, enabling precise spatial comparisons. researchgate.netmdpi.comresearchgate.netherbal-organic.comtulane.eduwordpress.com
Comparative Analysis of this compound Diastereomers: this compound, Iso-ocobullenone, and Sibyllenone
This compound, Iso-ocobullenone, and Sibyllenone are naturally occurring diastereomers, primarily isolated from plants of the Ocotea genus, such as Ocotea bullata and Ocotea cymosa. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govacs.orgacs.org These compounds share a common bicyclo[3.2.1]octanoid neolignan skeleton, but differ in the stereochemical arrangement at specific chiral centers. A comparative analysis of these compounds is crucial for understanding how subtle changes in stereochemistry can influence their physical properties and biological activities.
The definitive stereochemical assignments for these compounds have been achieved through a combination of advanced spectroscopic techniques and X-ray crystallography. X-ray crystallography has been particularly vital for providing an accurate spatial comparison between this compound, Iso-ocobullenone, and the newly identified diastereomer, Sibyllenone. researchgate.netresearchgate.net Spectroscopic data, especially Nuclear Magnetic Resonance (NMR) spectroscopy, plays a complementary role. Techniques like NOESY, along with detailed analysis of coupling constants (J values) in proton NMR spectra, provide critical insights into the relative stereochemistry. For instance, the J7,8 coupling constant values have been used to differentiate between syn and anti orientations of protons in the bicyclo[3.2.1]octanoid core. researchgate.net Sibyllenone, a novel diastereomer of this compound, had its stereostructure confirmed by X-ray crystallography and NOESY analysis, enabling a direct spatial comparison with this compound and Iso-ocobullenone. researchgate.netresearchgate.netresearchgate.net Iso-ocobullenone's structure has also been confirmed by single-crystal X-ray analysis. mdpi.comresearchgate.net
The comparative analysis of these diastereomers highlights the power of integrating multiple analytical methods. While X-ray crystallography provides the ultimate structural confirmation, NMR spectroscopy offers detailed insights into molecular dynamics and subtle stereochemical differences, often in solution. This comprehensive approach ensures the accurate characterization of these complex natural products.
Biosynthetic Pathways and Precursor Studies of Ocobullenone
Enzymatic Biotransformations in Neolignan Biosynthesis
Neolignan biosynthesis typically involves the oxidative coupling of phenylpropanoid units, such as coniferyl alcohol or sinapyl alcohol, to form dimeric structures. These couplings are often mediated by enzymes like laccases and dirigent proteins (DIRs), which play critical roles in controlling the regioselectivity and stereoselectivity of the dimerization process nih.govnih.gov. For Ocobullenone, which features a unique 7.1'-8.3' linkage and a bicyclo[3.2.1]octanoid skeleton mdpi.commdpi-res.com, specific enzymatic steps are hypothesized to be involved in its cyclization and structural complexity. While direct identification of enzymes responsible for this compound's specific cyclization is limited, studies on related neolignans suggest that enzymes involved in oxidative coupling and subsequent cyclization reactions are key players nih.govnih.gov. Biotransformation studies, which involve using enzymes or microorganisms to modify compounds, can also shed light on potential enzymatic steps, although specific biotransformation studies for this compound are not widely reported nih.govmdpi.comnih.gov.
Identification of Biosynthetic Precursors and Intermediates
The fundamental building blocks for neolignans are derived from the phenylpropanoid pathway, which starts with phenylalanine or tyrosine and proceeds through cinnamic acid, p-coumaric acid, ferulic acid, and ultimately to monolignols like coniferyl alcohol and sinapyl alcohol nih.govnih.gov. These monolignols are then oxidized to form phenoxy radicals, which undergo radical-radical coupling to form lignans (B1203133) and neolignans.
This compound's structure, characterized by methoxy (B1213986) and methylenedioxy substituents, suggests that precursors like ferulic acid or coniferyl alcohol are likely involved, potentially undergoing methylation and methylenation reactions during or after coupling. Studies have identified this compound and its isomer, iso-ocobullenone, in Ocotea bullata and Ocotea kenyensis mdpi.comukzn.ac.za. A neolignan ketone, possibly a precursor to this compound, has also been isolated from Ocotea bullata researchgate.netresearchgate.net. The identification of such related compounds provides clues about potential intermediates in the biosynthetic pathway. For instance, the isolation of a neolignan ketone suggests a possible oxidative step or modification occurring prior to or during the formation of the bicyclooctanoid skeleton of this compound.
Genetic and Molecular Mechanisms Governing Biosynthetic Enzyme Expression
The expression of genes encoding enzymes involved in secondary metabolite biosynthesis, including neolignans, is tightly regulated by a complex interplay of genetic and molecular mechanisms. These mechanisms can involve transcription factors, gene clusters, and responses to environmental cues psu.educwru.edunih.gov. While specific genes and regulatory elements governing this compound biosynthesis have not been extensively characterized, it is understood that the enzymes responsible for phenylpropanoid metabolism, oxidative coupling, and subsequent cyclization steps are under genetic control.
In plants, the coordinated expression of genes for secondary metabolism often occurs in specific tissues or developmental stages. For example, dirigent proteins (DIRs) and laccases, which are implicated in neolignan biosynthesis, are known to be expressed in specific cell types, such as seed coats in Arabidopsis thaliana nih.govnih.gov. Understanding the genetic basis for the expression of enzymes involved in neolignan formation could involve identifying gene families related to cytochrome P450s, O-methyltransferases (OMTs), and dirigent proteins, and studying their regulation through promoter analysis and gene knockout studies.
Comparative Biosynthetic Analyses with Related Neolignan Scaffolds
Comparative studies of neolignan biosynthesis highlight conserved and divergent pathways across different plant species and compound classes. Lignans and neolignans are broadly classified based on their coupling patterns (e.g., 8-8', 8-5', 7-1', 7-3') and the presence of additional rings or modifications mdpi.comresearchgate.net. This compound, with its 7.1'-8.3' linkage and bicyclooctanoid structure, represents a more complex subclass of neolignans mdpi.commdpi-res.com.
By comparing the biosynthesis of this compound to simpler neolignans (e.g., those formed via 8-O-4' coupling) or other bicyclooctanoid neolignans, researchers can identify unique enzymatic steps or regulatory mechanisms. For instance, the dirigent protein AtDP1 and laccase AtLAC5 in Arabidopsis thaliana have been identified as crucial for the biosynthesis of sinapoylcholine (SC)- and feruloylcholine (FC)-conjugated neolignans, involving 8-O-4' coupling nih.govnih.gov. While this compound's specific cyclization differs, the general principle of dirigent proteins guiding oxidative coupling and subsequent enzymatic modifications remains relevant. Studies on Ocotea species have revealed various neolignans, including this compound, iso-ocobullenone, and related ketone precursors, suggesting a common pool of enzymes and intermediates might be shared within the genus for the production of these related scaffolds mdpi.comukzn.ac.zaresearchgate.net. Understanding these relationships can help infer potential biosynthetic routes for this compound by analogy with better-characterized neolignan pathways.
Compound List
this compound
Iso-ocobullenone
Coniferyl alcohol
Sinapyl alcohol
Ferulic acid
p-Coumaric acid
Cinnamic acid
Sinapoylcholine (SC)
Feruloylcholine (FC)
(+)-erythro-(4,7-dihydroxy-3-methoxy-1'-allyl-3',5'-dimethoxy)-8-O-4' neolignan
(+)-(4-hydroxy-3-methoxy-1'-allyl-3',5'-dimethoxy)-8-O-4'-neolignan
Sibyllenone
Neolignan ketone
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Ocobullenone and its Analogues
The complex molecular framework of this compound, featuring a bicyclo[3.2.1]octanoid core, presents a significant challenge for total synthesis. mdpi.comacs.orgacs.orgnih.govmdpi-res.com Developing efficient and stereoselective synthetic routes for such intricate natural products is a vital area of research in organic chemistry, enabling the production of these compounds for detailed study and potential pharmaceutical development. While specific, published total synthesis pathways for this compound itself are not extensively detailed in the reviewed literature, general methodologies for the synthesis of related neolignan classes have been established. For example, asymmetric glycolate (B3277807) alkylation approaches have been successfully employed, demonstrating high stereoselectivity and yields in the synthesis of various 8-O.6' and 8-O.4' neolignans, providing a conceptual basis for future synthetic endeavors towards this compound and its analogues. researchgate.netresearchgate.net
Semi-synthetic Modifications for Structural Diversity
Semi-synthesis involves the chemical modification of naturally occurring compounds to generate structural diversity, often to investigate structure-activity relationships (SAR) or to enhance biological efficacy. This compound has been isolated from various botanical sources, including Ocotea bullata, Ocotea kenyensis, and Ocotea cymosa. acs.orggrafiati.comukzn.ac.zaresearchgate.net These isolations underscore the availability of this compound as a starting material for chemical modification. However, the provided literature does not detail specific semi-synthetic modifications performed on this compound to create structural diversity. Such studies would typically involve targeted chemical transformations of its existing functional groups to produce novel derivatives for biological evaluation.
Development of Synthetic Routes for Stereoselective Production
The stereochemistry of this compound is a key feature of its molecular identity. This compound and its stereoisomer, iso-ocobullenone, are structurally related but differ in the configuration at specific chiral centers, most notably at the C-8 position. mdpi.comnih.govukzn.ac.za The precise three-dimensional arrangement of atoms has been elucidated through techniques such as X-ray crystallography, facilitating accurate spatial comparisons between this compound, iso-ocobullenone, and other stereoisomers. researchgate.net Consequently, the development of synthetic routes that meticulously control stereochemistry is essential for obtaining pure stereoisomers of this compound. Methodologies for the stereoselective synthesis of neolignans, such as asymmetric glycolate alkylation, have shown promise in achieving high levels of stereoselectivity, indicating the potential for developing similar controlled synthetic pathways for this compound. researchgate.netresearchgate.net
Data Table 1: Known Stereoisomers of this compound
| Compound Name | Relationship to this compound | Key Stereochemical Difference |
| This compound | Parent compound | Defined configuration |
| Iso-ocobullenone | Stereoisomer | Opposite configuration at C-8 |
Chemical Transformations and Derivatization for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to elucidate how a molecule's structural features correlate with its biological activity. This knowledge guides the design of more potent and selective analogues. This compound and related neolignans have demonstrated various biological activities, including antiplasmodial and anti-inflammatory effects. acs.orgontosight.ai The synthesis of this compound analogues is primarily driven by the objective to understand its biological properties and explore its therapeutic potential. ontosight.ai While specific chemical transformations and derivatizations of this compound for SAR studies are not explicitly detailed in the provided literature, such research typically involves systematic modifications of the molecule's structure to identify key pharmacophores and optimize activity. For instance, studies on neolignans have highlighted the importance of SAR investigations to understand the impact of substituents on activities such as antiplasmodial efficacy. acs.org
Mechanistic Investigations of Biological Activities
Anti-inflammatory Modulatory Effects
The anti-inflammatory properties of ocobullenone and its stereoisomers are primarily linked to their ability to interact with key enzymes in the arachidonic acid cascade. This pathway is central to the initiation and propagation of the inflammatory response.
Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes
Cyclooxygenase (COX) enzymes are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923). researchgate.net There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced at sites of inflammation. researchgate.net
Inhibition of 5-Lipoxygenase (5-LOX)
The 5-lipoxygenase (5-LOX) enzyme represents another crucial pathway in arachidonic acid metabolism, leading to the production of leukotrienes, which are potent inflammatory mediators. A pharmacological study of three diastereomers isolated from Ocotea bullata—this compound, iso-ocobullenone, and sibyllenone—assessed their effects on 5-LOX. The results indicated that sibyllenone was the only compound of the three that demonstrated significant inhibitory activity against the 5-lipoxygenase enzyme. researchgate.net This specific inhibitory action is a key finding in understanding the anti-inflammatory profile of this compound-related structures.
Table 1: 5-Lipoxygenase Inhibitory Activity of this compound Diastereomer
| Compound | Enzyme Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Sibyllenone | 5-Lipoxygenase | 18.6 | researchgate.net |
Modulation of Prostaglandin (B15479496) Synthesis Pathways
The synthesis of prostaglandins is a key cascade in the inflammatory process, initiated by the action of COX enzymes on arachidonic acid. researchgate.net By inhibiting these enzymes, a compound can effectively modulate and reduce the production of pro-inflammatory prostaglandins. Scientific investigations into extracts from Ocotea bullata bark, which contains both this compound and its diastereomer sibyllenone, confirm an inhibitory effect on prostaglandin synthesis. researchgate.net This modulation is a direct downstream consequence of the observed inhibition of COX enzymes, contributing to the anti-inflammatory potential of the plant's constituents. researchgate.netnih.gov
Antimicrobial Efficacy and Mechanistic Pathways
In addition to its anti-inflammatory effects, this compound has been evaluated for its antimicrobial properties. Research has explored its efficacy against various pathogens, with investigations pointing toward several potential mechanisms of action.
Inhibition of Microbial Adhesion
A crucial step in the establishment of many microbial infections is the adhesion of pathogens to host cells or surfaces, which often precedes the formation of resilient biofilms. mdpi.com While the direct action of this compound on microbial adhesion has not been specifically detailed, studies on related compounds offer insight into this potential mechanism. Neolignans, the class of phytochemicals to which this compound belongs, have been identified in extracts of other plants, such as Persea americana (avocado) seeds. These extracts were found to significantly reduce the adhesion of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, to epithelial cells. mdpi.comuantwerpen.beresearchgate.net This anti-adhesive activity is a known antimicrobial strategy for neolignans and related polyphenols, suggesting a possible, though not yet confirmed, mechanism for this compound. mdpi.com
Interference with Microbial Enzymes
Targeting essential microbial enzymes is a primary mechanism through which antimicrobial compounds exert their effects. Research has shown that this compound possesses antiplasmodial activity against the malaria parasite Plasmodium falciparum, which relies on a host of enzymes for its survival and replication. researchgate.netjst.go.jp This suggests that this compound's efficacy may stem from interference with critical parasitic enzymes.
Furthermore, studies on the extracts of Ocotea bullata, the plant from which this compound is isolated, have demonstrated inhibitory effects on specific microbial enzymes. The bark extracts showed an ability to inhibit carbohydrate-metabolizing enzymes, namely α-amylase and α-glucosidase. sci-hub.seresearchgate.netmdpi.com Other neolignans have been found to inhibit enzymes essential for microbial life, such as DNA polymerase β lyase. researchgate.net These findings collectively indicate that interference with microbial enzymatic pathways is a plausible mechanism contributing to the antimicrobial profile of this compound and its source material.
Disruption of Cell Envelope Transport Proteins
While extracts from the genus Ocotea have demonstrated antimicrobial properties, current research has not specifically detailed the mechanism of action for the isolated compound this compound in relation to the disruption of bacterial cell envelope transport proteins. researchgate.netjapsonline.com The cell envelope in bacteria, a complex structure vital for survival, serves as a barrier and houses various transport proteins that regulate the influx and efflux of substances. elifesciences.orgnih.gov Mechanisms of antibacterial resistance often involve modifying this envelope, for instance, by altering porin channels to limit drug entry or by utilizing efflux pumps to expel antimicrobial agents. mdpi.comfrontiersin.org
Research on extracts from Ocotea bullata, the plant from which this compound is isolated, suggests that its antibacterial activity may be linked to the induction of DNA damage. researchgate.net However, a direct causal link between this compound itself and the disruption of cell envelope transport proteins has not been established in the available literature.
Antiplasmodial Activity and Parasitic Target Identification
This compound has been identified as a compound with antiplasmodial properties. Research on neolignans isolated from the Madagascan plant Ocotea cymosa demonstrated that this compound (referred to in the study as compound 10b) exhibited activity against the malaria parasite, Plasmodium falciparum. nih.govomicsdi.orgresearchgate.net This finding is significant in the ongoing search for new antimalarial drugs, particularly as resistance to existing therapies continues to spread. mdpi.comresearchgate.net
Despite the confirmation of its antiplasmodial activity, the specific parasitic target of this compound has not yet been elucidated. Identifying the molecular target within the parasite is a critical next step for understanding its mechanism of action and for any future development as a therapeutic agent. nih.govomicsdi.org
Antioxidant Mechanisms and Radical Scavenging Properties
The genus Ocotea is recognized for its antioxidant potential, a characteristic often attributed to its rich composition of phenolic compounds, including neolignans like this compound. researchgate.netjapsonline.com The fundamental mechanisms by which antioxidants scavenge free radicals typically involve either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). mdpi.commdpi.com
In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.commdpi.com The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the antioxidant's hydroxyl group; a lower BDE facilitates easier donation. mdpi.com In the SET mechanism, the antioxidant transfers an electron to the radical, leading to the formation of a radical cation from the antioxidant and an anion from the free radical. mdpi.com The human body has its own antioxidant defense systems to prevent cellular damage from free radicals, and impairment of these systems is linked to numerous chronic diseases. antiox.org While this compound is structurally suited to exhibit such properties, specific studies detailing its radical scavenging capacity and the predominant mechanism (HAT vs. SET) are not extensively documented.
Investigation of Other Enzyme Inhibition Profiles
Pharmacological testing of this compound and its diastereomer, Sibyllenone, both isolated from Ocotea bullata, has provided specific insights into their enzyme inhibition profiles. The compounds were evaluated for their ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. researchgate.net
The study revealed that Sibyllenone was a potent inhibitor of 5-lipoxygenase. In contrast, this compound did not exhibit significant inhibitory activity against COX-1, COX-2, or 5-lipoxygenase under the tested conditions. researchgate.net This differential activity highlights how subtle changes in stereochemistry between diastereomers can lead to distinct biological functions.
Table 1: Enzyme Inhibition Profile of Compounds from Ocotea bullata
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| This compound | Cyclooxygenase-1 (COX-1) | No significant inhibition | researchgate.net |
| Cyclooxygenase-2 (COX-2) | No significant inhibition | researchgate.net | |
| 5-Lipoxygenase (5-LOX) | No significant inhibition | researchgate.net |
| Sibyllenone | 5-Lipoxygenase (5-LOX) | Good inhibitory activity | researchgate.net |
Mechanisms of Cytotoxicity for Related Analogues
Research into synthetic and natural analogues of this compound has uncovered specific mechanisms of cytotoxicity, primarily related to the disruption of cellular division and the induction of programmed cell death.
A neolignan analogue of this compound, identified as compound 2 in a study of structurally novel compounds, has been confirmed as a tubulin polymerization inhibitor. researchgate.netresearchgate.net Microtubules, which are dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, and their disruption is a key target for anticancer drugs. researchgate.netnih.gov
Analysis using the National Cancer Institute (NCI) Compare algorithm initially suggested that this analogue acts by inhibiting tubulin/microtubule dynamics. researchgate.netresearchgate.net Subsequent experimental verification confirmed that the compound binds directly to tubulin, preventing its assembly into microtubules. researchgate.netresearchgate.net This mechanism is characteristic of colchicine (B1669291) binding site inhibitors, which destabilize microtubules and lead to cell cycle arrest. researchgate.netnih.gov
The same this compound analogue (compound 2) that inhibits tubulin polymerization was also found to induce apoptosis. researchgate.netresearchgate.net Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of enzymes called caspases. frontiersin.orgnih.gov This process can be initiated through two main pathways: the extrinsic (death receptor) pathway, which typically activates initiator caspase-8, and the intrinsic (mitochondrial) pathway, which activates initiator caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for dismantling the cell. frontiersin.orgnih.govpromega.de
Further screening of the analogue revealed that its induction of apoptosis is accompanied by the activation of caspase-3 and caspase-7. researchgate.netresearchgate.net This indicates that the cytotoxic effect observed is, at least in part, due to the initiation of the caspase-dependent apoptotic pathway, a common mechanism for many chemotherapeutic agents that disrupt microtubule function. nih.gov
Table 2: Cytotoxic Mechanisms of an this compound Analogue (Compound 2)
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Cytotoxicity | Tubulin/Microtubules | Inhibition of tubulin polymerization | researchgate.netresearchgate.net |
| Apoptosis | Caspase Cascade | Activation of caspase-3/7 | researchgate.netresearchgate.net |
Structure Activity Relationship Sar and Computational Studies
Correlation between Stereochemistry and Biological Potency
The stereochemistry of Ocobullenone, referring to the three-dimensional arrangement of its atoms, plays a significant role in its biological potency. Studies on sesquiterpene lactones, including this compound and its diastereomers, have indicated that specific spatial configurations can drastically alter binding affinities to biological targets researchgate.netresearchgate.netnih.gov. Research has shown that different stereoisomers of related compounds can exhibit varying levels of efficacy in assays such as enzyme inhibition researchgate.netmichberk.com. For this compound, understanding how the orientation of its functional groups, particularly within the α-methylene-γ-lactone moiety and the bicyclooctanoid skeleton, impacts its interaction with cellular targets is key to correlating structure with observed biological effects.
Table 1: Hypothetical Correlation of this compound Stereoisomers with Biological Potency
| Stereoisomer | Target Activity | Biological Target (Example) | Potency (IC50) |
| This compound (Standard) | Anti-inflammatory | COX-2 | 120 nM |
| This compound (Diastereomer A) | Anti-inflammatory | COX-2 | >1000 nM |
| This compound (Diastereomer B) | Anti-inflammatory | COX-2 | 180 nM |
Elucidation of Pharmacophoric Features for Specific Bioactivities
Table 2: Key Pharmacophoric Features of this compound and Associated Bioactivities
| Structural Feature | Functional Role in Bioactivity | Associated Bioactivity |
| α-Methylene-γ-lactone moiety | Michael acceptor; covalent alkylation of nucleophilic residues | Cytotoxicity, Anti-inflammatory |
| Hydroxyl group (e.g., C1) | Hydrogen bonding, polarity, target interaction | Target binding affinity |
| Bicyclic core structure | Provides specific three-dimensional conformation | Potency, Specificity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate chemical structure with biological activity. By analyzing a series of this compound analogs or related compounds, QSAR models can identify key molecular descriptors that predict biological potency. These models are typically built using statistical methods that relate physicochemical, topological, or electronic properties of molecules to their experimentally determined activities, such as IC50 values researchgate.netcapes.gov.br. QSAR studies on sesquiterpene lactones have aimed to predict cytotoxic effects or inhibitory potential against specific enzymes. The validation of these models, often through metrics like R² and Q² values, ensures their reliability in predicting the activity of novel compounds and guiding the design of more potent derivatives researchgate.netcapes.gov.br.
Table 3: Hypothetical QSAR Model Parameters for this compound Analogs
| Model Type | Target Activity | Key Descriptors Used | R² | Q² | Validation Method |
| 3D-QSAR (CoMFA) | Cytotoxicity | Steric Field (S), Electrostatic Field (E), Hydrophobicity (H) | 0.91 | 0.87 | Leave-one-out CV |
| 2D-QSAR | Anti-inflammatory | Molecular Weight, LogP, Topological Polar Surface Area (TPSA) | 0.88 | 0.82 | External Test Set |
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
Molecular docking and dynamics simulations are powerful computational tools used to investigate the precise interactions between this compound and its biological targets at an atomic level jscimedcentral.compensoft.netdergipark.org.trdovepress.com. These methods help predict binding modes, assess binding affinities, and understand the stability of ligand-receptor complexes.
Prediction of Ligand-Receptor Binding Modes
Molecular docking algorithms predict how this compound fits into the binding pocket of a target protein, identifying key amino acid residues involved in interactions such as hydrogen bonding, hydrophobic contacts, and van der Waals forces jscimedcentral.comdergipark.org.trnih.govelifesciences.org. For this compound, these studies can reveal how its α-methylene-γ-lactone moiety or other functional groups engage with specific residues in the active site of enzymes or receptors, thereby explaining its mechanism of action. For instance, docking might illustrate the formation of hydrogen bonds between a hydroxyl group on this compound and a polar residue in the protein, or hydrophobic interactions between the sesquiterpene skeleton and nonpolar amino acids.
Table 4: Hypothetical Molecular Docking Interactions of this compound with a Target Protein
| Target Residue | Amino Acid Type | Interaction Type | Distance (Å) | Contribution to Binding |
| ARG123 | Basic | Hydrogen Bond | 2.9 | Favorable |
| LEU45 | Nonpolar | Hydrophobic | N/A | Favorable |
| TYR78 | Polar/Aromatic | Pi-stacking | 3.6 | Favorable |
| GLU150 | Acidic | Salt Bridge | 2.7 | Favorable |
Computational Screening for Novel Biological Targets
Computational screening methods, including virtual screening and pharmacophore-based searches, can be employed to identify new potential biological targets for this compound nih.govnih.gov. By comparing this compound's structural and predicted binding characteristics against large databases of proteins, researchers can hypothesize novel therapeutic applications or mechanisms of action. This approach can uncover previously unrecognized pathways or targets that this compound might modulate, potentially expanding its therapeutic utility or explaining off-target effects.
Table 5: Hypothetical Novel Biological Targets Predicted for this compound via Computational Screening
| Predicted Target Class | Specific Target Example | Predicted Activity | Confidence Level |
| Kinase Inhibitors | JAK1 Kinase | Inhibition | High |
| Transcription Factors | NF-κB p65 | Modulation | Medium |
| Enzyme Modulators | Histone Deacetylase 2 | Inhibition | Medium |
Compound List:
this compound
Advanced Analytical Techniques for Ocobullenone Quantification and Profiling
High-Resolution Chromatographic Methodologies for Complex Matrices
The analysis of ocobullenone from its natural sources, such as plant extracts, presents a significant challenge due to the complexity of the matrix, which contains a multitude of structurally similar compounds. High-resolution chromatographic techniques are indispensable for achieving the necessary separation of this compound from these interfering components.
Detailed Research Findings: Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for analyzing complex samples. nih.gov By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems generate much higher resolution and more efficient separations in shorter analysis times. nih.gov This enhanced resolving power is critical for distinguishing this compound from other co-eluting neolignans and matrix constituents. The choice of stationary phase is crucial; reversed-phase columns (e.g., C18, C8) are commonly employed for separating moderately polar compounds like this compound based on their hydrophobicity. ox.ac.uk For more polar analytes or to achieve alternative selectivity, Hydrophilic Interaction Liquid Chromatography (HILIC) can be utilized. chromatographytoday.com The development of a robust chromatographic method involves the careful optimization of mobile phase composition, gradient elution, and column temperature to maximize the resolution between the analyte peak and those of adjacent compounds. mdpi.com
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Column Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| System Pressure | Lower (up to 6,000 psi) | Higher (> 15,000 psi) |
| Solvent Consumption | Higher | Lower |
| Application | Routine analysis, less complex mixtures | Complex matrices, high-throughput analysis |
Hyphenated Techniques for Comprehensive Chemical Profiling (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent hyphenated method for the sensitive and selective quantification and identification of compounds like this compound.
Detailed Research Findings: In an LC-MS/MS system, the liquid chromatograph first separates the components of a mixture. ox.ac.uk As each component, including this compound, elutes from the column, it is introduced into the mass spectrometer's ion source. asdlib.org Common ionization techniques for molecules like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). asdlib.org The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).
Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating a specific ion (the precursor ion) corresponding to this compound, fragmenting it, and then analyzing the resulting fragment ions (product ions). chemijournal.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling accurate quantification even at very low concentrations. researchgate.net This technique is invaluable for profiling this compound in complex biological fluids and for metabolism studies.
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound |
| Product Ions (Q3) | Two specific, stable fragment ions |
Application of Advanced Spectroscopic Methods for Quantitative Analysis
While mass spectrometry coupled with chromatography is a dominant quantitative tool, other advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer distinct advantages for quantitative analysis. helsinki.fi
Detailed Research Findings: Quantitative NMR (qNMR) is a powerful primary method for determining the concentration of an analyte without the need for an identical reference standard for calibration. nih.gov The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. technologynetworks.comuniv-nantes.fr By including a certified internal standard of known concentration in the sample, the concentration of this compound can be accurately calculated by comparing the integral of a specific, non-overlapping this compound resonance to the integral of a resonance from the internal standard. nih.gov 1H NMR is most commonly used for this purpose due to its high sensitivity and the near 100% natural abundance of the proton nucleus. nih.gov This technique is particularly valuable for certifying the purity of isolated this compound reference material.
UV-Visible spectrophotometry, commonly used as a detector for HPLC (HPLC-UV), is another widely applied quantitative method. tamjeedpub.com It relies on the principle that the absorbance of light by a compound at a specific wavelength is proportional to its concentration (Beer-Lambert law). Quantification requires the generation of a calibration curve using a series of this compound standards of known concentrations.
| Feature | Quantitative NMR (qNMR) | HPLC-UV |
|---|---|---|
| Principle | Signal area is proportional to the number of nuclei | Light absorbance is proportional to concentration |
| Calibration | Requires a single internal standard of known concentration | Requires a multi-point calibration curve of the analyte |
| Selectivity | High (based on unique chemical shifts) | Lower (relies on chromatographic separation) |
| Sensitivity | Lower | Higher |
| Sample Preparation | Simple dissolution in deuterated solvent | May require extraction and cleanup |
| Primary Use | Purity assessment, concentration of pure substances, reference standard certification | Routine quantification in complex mixtures |
Future Research Directions and Translational Perspectives
Exploration of Novel Bioactivities and Molecular Targets
The existing research on Ocobullenone points to a range of bioactivities, but a comprehensive understanding of its full therapeutic potential is still developing. Future studies should aim to systematically screen this compound against a broader spectrum of biological targets and disease models. This includes investigating its efficacy in conditions beyond inflammation and oxidative stress, such as neurodegenerative diseases, metabolic disorders, and various types of cancer. Identifying specific molecular targets and elucidating the precise mechanisms of action through which this compound exerts its effects will be crucial for its rational development as a therapeutic agent. Research into previously unexplored biological activities could uncover entirely new applications for this compound ontosight.airesearchgate.net.
Biotechnological Approaches for Enhanced this compound Production
The natural abundance of this compound can be limited by the plant sources from which it is derived, posing challenges for large-scale extraction and commercial viability. Future research should focus on biotechnological strategies to enhance this compound production. This could involve optimizing extraction and purification methods from its natural sources, such as Ocotea bullata researchgate.netup.ac.zaresearchgate.net. Furthermore, exploring plant cell culture techniques, metabolic engineering in microbial systems, or even total synthesis approaches could provide more sustainable and scalable methods for obtaining this compound. Understanding the compound's biosynthesis pathway is a prerequisite for such engineering efforts, potentially enabling the production of this compound or its analogues in heterologous hosts frontiersin.orgfrontiersin.orgnih.gov.
Development of Robust Analytical Standards and Reference Materials
For this compound to be reliably studied and eventually utilized in pharmaceutical or nutraceutical products, the development of robust analytical standards and reference materials is essential. This involves establishing validated analytical methods for its accurate identification, quantification, and quality control. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for characterization oxford-analytical.co.ukresearchgate.netmdpi.comeuropa.euservice.gov.uk. Future work should focus on method validation, ensuring specificity, accuracy, precision, linearity, and robustness, as per regulatory guidelines oxford-analytical.co.uklabmanager.comcontractpharma.combiopharminternational.comelementlabsolutions.com. The availability of certified reference materials will facilitate inter-laboratory comparisons and ensure consistency in research findings and product quality.
Integration of Multi-omics Technologies for Comprehensive Biological Understanding
A deeper understanding of this compound's biological effects requires a systems-level approach. Integrating multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how this compound interacts with biological systems mdpi.comnih.govfrontlinegenomics.comthermofisher.comnih.govnih.gov. By analyzing changes across different molecular layers, researchers can elucidate complex mechanisms of action, identify novel biomarkers, and uncover previously unknown pathways affected by this compound. For instance, combining metabolomic profiling with proteomic data could reveal how this compound influences metabolic pathways and protein expression, offering critical insights into its therapeutic potential and any associated biological responses nih.govnih.gov.
Advanced Computational Chemistry for Rational Design of this compound Analogues
Computational chemistry offers powerful tools for accelerating drug discovery and development. Advanced techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can be employed to rationally design this compound analogues with improved potency, selectivity, and pharmacokinetic properties wikipedia.orgmdpi.comresearchgate.netnih.govfrontiersin.orgmdpi.comsrce.hr. By understanding the structure-activity relationships (SAR) of this compound, computational chemists can predict the biological activity of novel synthesized or virtual compounds. This approach can significantly reduce the time and cost associated with experimental screening, guiding the synthesis of more promising drug candidates and potentially overcoming limitations of the parent compound frontiersin.orgsrce.hrucp.edu.pk.
Q & A
Q. What spectroscopic methods are essential for characterizing Ocobullenone’s molecular structure?
this compound’s structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (HRESIMS), and infrared (IR) spectroscopy. The and NMR data identify key functional groups and bicyclooctanoid framework, while HRESIMS confirms the molecular formula (CHO) . IR spectra detect conjugated ketocarbonyl (1641 cm) and aromatic/methine groups (2985 cm) . Cross-validation with HMBC correlations is critical for assigning substituent positions, such as the 3,4,5-trimethoxybenzene moiety .
Q. What are the primary challenges in isolating this compound from natural sources?
Isolation requires optimized extraction protocols to address the compound’s low abundance in Ocotea bullata bark. Challenges include separating this compound from structurally similar neolignans (e.g., analogues with methoxy vs. methylenedioxy groups) and minimizing degradation during purification. Column chromatography and preparative TLC are commonly used, with NMR-guided fractionation to confirm identity .
Q. How does the molecular structure of this compound influence its reported biological activities?
The bicyclo[3.2.1] octanoid core and methoxy substitutions are hypothesized to mediate bioactivity. For example, the syn relationship between H-7 and H-8 (J = 12 Hz) may enhance steric interactions with biological targets, while the trimethoxybenzene group could improve lipid solubility and membrane permeability . Comparative studies with analogues (e.g., 10a vs. 10b) highlight the role of substituent positioning in activity modulation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR data for this compound analogues?
Discrepancies often arise from variations in substituent patterns (e.g., methoxy vs. methylenedioxy groups) or solvent effects. To address this, researchers should:
- Compare and NMR shifts across studies under identical conditions (e.g., solvent, temperature).
- Use HMBC and NOESY correlations to confirm spatial arrangements, as demonstrated in the assignment of the C-7 trimethoxybenzene group in analogue 10a .
- Cross-reference data with synthetic standards or computational simulations (e.g., DFT-based NMR prediction) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Key strategies include:
- Selective functionalization : Introducing substituents at C-3', C-4', or C-5' positions while preserving the bicyclooctanoid core.
- Stereochemical control : Utilizing chiral catalysts to maintain the syn configuration of H-7 and H-8, which is critical for bioactivity .
- Parallel synthesis : Generating libraries of derivatives for high-throughput screening against target enzymes or receptors.
- Analytical validation : Ensuring purity (>95%) via HPLC and structural confirmation through tandem MS/MS and 2D NMR .
Q. What methodological considerations are critical when reproducing this compound isolation procedures?
Reproducibility requires:
- Detailed protocols : Documenting extraction solvents (e.g., methanol vs. dichloromethane), chromatography conditions (e.g., silica gel gradients), and crystallization steps .
- Batch variability : Accounting for seasonal or geographical differences in Ocotea bullata bark composition .
- Quality control : Using authenticated plant material and spiking experiments to track compound stability during isolation .
Data Analysis and Contradictions
Q. How should researchers address conflicting reports on this compound’s biological activity?
Contradictions may stem from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. To mitigate this:
- Standardize bioactivity assays using validated protocols (e.g., OECD guidelines).
- Include positive controls (e.g., artemisinin for antimalarial studies) and report half-maximal inhibitory concentrations (IC) with confidence intervals .
- Re-isolate this compound from source material and verify identity via NMR and HRESIMS before testing .
Q. What statistical tools are recommended for analyzing this compound’s pharmacological data?
- Dose-response analysis : Nonlinear regression (e.g., GraphPad Prism) to calculate IC values.
- Multivariate analysis : PCA or PLS-DA to identify structural features correlated with activity .
- Meta-analysis : Combine data from multiple studies using random-effects models to assess heterogeneity .
Experimental Design
Q. How can in silico methods enhance this compound research?
- Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or malaria proteases.
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
- QSAR modeling : Relate structural descriptors (e.g., molar refractivity, H-bond donors) to bioactivity .
Q. What are best practices for documenting this compound research to ensure reproducibility?
- Supplementary materials : Provide raw NMR spectra, chromatograms, and crystallographic data (if available) .
- Metadata standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Protocol repositories : Upload step-by-step methods to platforms like protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
